molecular formula C10H14N2O2 B13671356 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione

5-(Dicyclopropylmethyl)imidazolidine-2,4-dione

Cat. No.: B13671356
M. Wt: 194.23 g/mol
InChI Key: XLNUZMKHOVTEIQ-UHFFFAOYSA-N
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Description

5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with two ketone groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of dicyclopropylmethylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Dicyclopropylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidine-2,4,5-trione.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

    Oxidation: Imidazolidine-2,4,5-trione

    Reduction: Imidazolidine-2,4-diol

    Substitution: Various N-substituted imidazolidine derivatives

Scientific Research Applications

5-(Dicyclopropylmethyl)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to voltage-gated sodium channels, thereby modulating their activity and reducing neuronal excitability . This mechanism is particularly relevant in the context of its anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-(dicyclopropylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C10H14N2O2/c13-9-8(11-10(14)12-9)7(5-1-2-5)6-3-4-6/h5-8H,1-4H2,(H2,11,12,13,14)

InChI Key

XLNUZMKHOVTEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)C3C(=O)NC(=O)N3

Origin of Product

United States

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